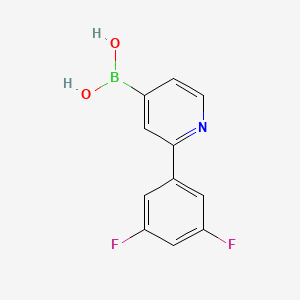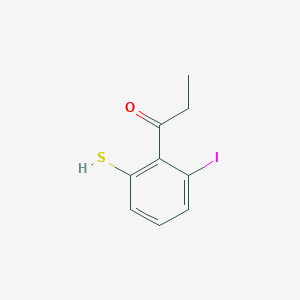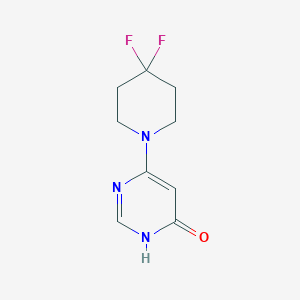
Benzyl-PEG9-N3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl-PEG9-N3, also known as 1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[2-(benzyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethane, is a polyethylene glycol (PEG) derivative. This compound features a benzyl protecting group and an azide functional group, making it a versatile PEG linker. The hydrophilic PEG chain enhances its solubility in aqueous media, and the azide group allows it to participate in copper-catalyzed Click Chemistry reactions with alkynes, DBCO, and BCN moieties.
准备方法
Synthetic Routes and Reaction Conditions
Benzyl-PEG9-N3 is synthesized through a multi-step process involving the reaction of polyethylene glycol with benzyl chloride and sodium azide. The reaction typically occurs under mild conditions, with the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The benzyl group serves as a protecting group for the hydroxyl end of the PEG chain, while the azide group is introduced through the reaction with sodium azide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through column chromatography or recrystallization to achieve the desired purity level.
化学反应分析
Types of Reactions
Benzyl-PEG9-N3 undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, particularly in Click Chemistry.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as triphenylphosphine.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Copper-Catalyzed Click Chemistry: Utilizes copper(I) catalysts to facilitate the reaction between the azide group and alkynes.
Reducing Agents: Triphenylphosphine is commonly used to reduce the azide group to an amine.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used to oxidize the benzyl group.
Major Products Formed
Triazoles: Formed through Click Chemistry reactions with alkynes.
Amines: Formed through the reduction of the azide group.
Carboxylic Acids: Formed through the oxidation of the benzyl group.
科学研究应用
Benzyl-PEG9-N3 has a wide range of applications in scientific research, including:
Chemistry: Used as a PEG linker in the synthesis of complex molecules and in Click Chemistry reactions.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings due to its hydrophilic properties
作用机制
The mechanism of action of Benzyl-PEG9-N3 primarily involves its role as a PEG linker. The azide group allows it to form stable triazole linkages with alkynes through Click Chemistry, facilitating the conjugation of various molecules. The hydrophilic PEG chain enhances the solubility and stability of the conjugated molecules, improving their overall performance in biological and industrial applications.
相似化合物的比较
Similar Compounds
Benzyl-PEG4-N3: A shorter PEG chain with similar functional groups.
Benzyl-PEG12-N3: A longer PEG chain with similar functional groups.
Methyl-PEG9-N3: A similar compound with a methyl group instead of a benzyl group.
Uniqueness
Benzyl-PEG9-N3 is unique due to its specific PEG chain length and the presence of both benzyl and azide functional groups. This combination provides a balance between hydrophilicity and reactivity, making it a versatile compound for various applications. The benzyl group offers protection during synthesis, while the azide group enables efficient conjugation through Click Chemistry.
属性
分子式 |
C25H43N3O9 |
|---|---|
分子量 |
529.6 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C25H43N3O9/c26-28-27-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23-37-24-25-4-2-1-3-5-25/h1-5H,6-24H2 |
InChI 键 |
YCCLCBPCZXAJCP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



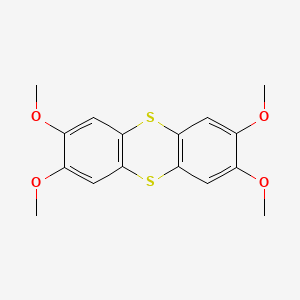

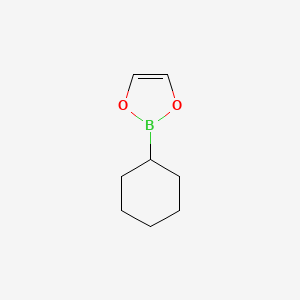

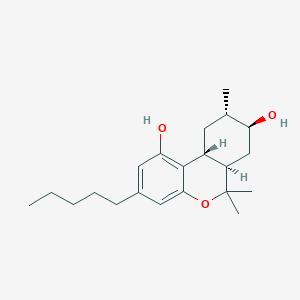
![4-(Trifluoromethoxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077645.png)



